Product packaging for Albitiazolium(Cat. No.:CAS No. 753439-46-2)

Albitiazolium

Cat. No.: B1664500
CAS No.: 753439-46-2
M. Wt: 454.7 g/mol
InChI Key: UZPXHZIQHWKNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Albitiazolium is a synthetic compound provided for research use only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use. Researchers are investigating its potential biological activity in various experimental models. Its specific mechanism of action, physicochemical properties, and primary research applications are areas of active scientific inquiry. Please refer to the scientific literature for detailed information on its structure-activity relationships and target profile. Handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42N2O2S2+2 B1664500 Albitiazolium CAS No. 753439-46-2

Properties

CAS No.

753439-46-2

Molecular Formula

C24H42N2O2S2+2

Molecular Weight

454.7 g/mol

IUPAC Name

2-[3-[12-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]dodecyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol

InChI

InChI=1S/C24H42N2O2S2/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2/h19-20,27-28H,3-18H2,1-2H3/q+2

InChI Key

UZPXHZIQHWKNPF-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO

Canonical SMILES

CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO

Appearance

Solid powder

Other CAS No.

753439-46-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane
1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane dibromide
1,12-bisMHTD
albitiazolium
SAR 97276
SAR-97276
SAR97276

Origin of Product

United States

Mechanism of Antimalarial Action of Albitiazolium

Interference with Choline (B1196258) Transport

The efficacy of albitiazolium is critically dependent on its ability to enter the Plasmodium falciparum-infected erythrocyte and subsequently the parasite itself, where it competitively inhibits choline uptake. nih.govnih.gov This process effectively starves the parasite of a crucial precursor for the de novo synthesis of PC. nih.gov

For this compound to exert its antimalarial effect, it must first cross the membrane of the infected red blood cell. nih.gov Unlike uninfected erythrocytes, which show no significant interaction, P. falciparum-infected erythrocytes accumulate this compound to a massive extent. nih.govasm.org This uptake is a specific, time-dependent, and saturable process, indicating the involvement of transport systems. nih.govasm.org The compound enters the host cell through two main types of pathways: the host cell's own choline carrier and parasite-induced pathways. nih.gov

While choline enters the infected erythrocyte partly through the remnant host cell choline carrier, this compound's interaction with this transporter is purely inhibitory. nih.govresearchgate.net Studies have demonstrated that this compound blocks choline transport via this carrier but is not itself transported into the erythrocyte by it. nih.govresearchgate.net Research shows that this compound significantly inhibits the entry of choline into infected red blood cells. nih.gov

Table 1: Inhibition of Choline Entry into P. falciparum-Infected Erythrocytes by this compound

This interactive table summarizes the inhibitory effect of this compound on the total choline entry (via both the remnant erythrocyte choline carrier and New Permeability Pathways) into infected red blood cells.

ParameterValueReference
Choline Concentration Used15 µM nih.gov
This compound IC₅₀19 µM nih.gov
IC₅₀: The concentration of a drug that gives half-maximal response. In this context, it is the concentration of this compound required to inhibit 50% of choline entry.

The primary route for this compound entry into the infected erythrocyte is through parasite-induced new permeability pathways (NPPs). nih.govnih.gov These are channels that the parasite induces on the host erythrocyte membrane, making it more permeable to a wide array of solutes necessary for parasite growth. nih.govnih.gov The entry of this compound via these pathways is a key step in its accumulation within the host cell. nih.gov

Biochemical studies have identified that this compound enters the infected erythrocyte mainly through a furosemide-sensitive NPP. nih.govnih.govresearchgate.net Furosemide is a diuretic known to efficiently inhibit these parasite-induced pathways, and its ability to block this compound uptake confirms the importance of this specific route. nih.govresearchgate.net

In addition to the primary furosemide-sensitive route, a furosemide-insensitive pathway also contributes to the transport of this compound into the infected erythrocyte. nih.govresearchgate.net This indicates that this compound utilizes a multi-faceted approach to cross the host cell membrane, which may contribute to its robust accumulation. nih.gov

Once this compound has entered the cytosol of the infected erythrocyte, it must then cross the parasite's own membrane to inhibit the final steps of choline utilization. nih.gov This transport into the intracellular parasite is mediated by a poly-specific cation transporter. nih.govnih.govresearchgate.net This same transporter is responsible for carrying choline into the parasite. nih.govresearchgate.net this compound acts as a competitive inhibitor at this stage, directly blocking the parasite's uptake of choline. nih.govresearchgate.net This inhibition of choline entry into the parasite is considered the principal mechanism by which this compound exerts its powerful antimalarial effect. nih.govnih.gov The accumulation within the parasite is significant and varies depending on the developmental stage of the parasite. nih.govasm.org

Table 2: Stage-Dependent Accumulation of this compound in P. falciparum-Infected Erythrocytes (IRBCs)

This interactive table presents data on the uptake of this compound at a steady state in infected erythrocytes at different stages of parasite development.

Parasite StageMaximum Uptake (pmol/10⁷ IRBC)Corresponding Intracellular ConcentrationReference
Ring Stage~31.441.9 µM asm.org
Trophozoite Stage~270360 µM asm.org
Data reflects uptake reaching a plateau at an external drug concentration of 9 µM.

Mechanisms of this compound Entry into the Intracellular Parasite

Competitive Inhibition of Parasite Choline Carrier

The principal mechanism by which this compound kills the malaria parasite is through the competitive inhibition of choline transport into the parasite cell. nih.govresearchgate.net As a structural analogue of choline, this compound directly competes with choline for binding to the parasite's choline carrier. nih.govresearchgate.net This action effectively blocks the uptake of choline, a crucial precursor for the synthesis of phosphatidylcholine, the most abundant phospholipid in parasite membranes. nih.govelifesciences.org

The competitive nature of this inhibition has been demonstrated through kinetic studies. The antimalarial activity of this compound is strongly counteracted by the presence of high concentrations of choline. nih.gov Furthermore, research shows that just as this compound inhibits choline transport, choline can, in turn, competitively inhibit the transport of this compound into the parasite, confirming that both molecules utilize the same transport system. nih.gov This reciprocal inhibition underscores that their shared entry route is a key site of the drug's action. nih.gov

Table 1: Kinetic Parameters of Competitive Inhibition at the Parasite Choline Transporter
InhibitorSubstrateParameterValue (µM)Reference
This compoundCholineKi1.5 nih.gov
CholineThis compoundKi321 nih.gov
CholineThis compoundIC50808 nih.gov
Interaction with Poly-Specific Cation Transporter

The transport of choline from the host red blood cell cytoplasm into the intracellular parasite is mediated by a parasite-derived, poly-specific cation transporter. nih.gov This transporter is not exclusive to choline but recognizes and moves a range of cationic molecules. This compound exploits this transporter for its own entry into the parasite. nih.govresearchgate.net

Once inside the infected erythrocyte, this compound is recognized and transported by this cation carrier across the parasite's membrane. nih.gov By acting as a substrate for this transporter, this compound competitively blocks the carrier, preventing the uptake of the essential nutrient choline. nih.govresearchgate.net The accumulation of this compound within the parasite is a critical step, allowing it to exert its inhibitory effects on both transport and the downstream metabolic pathway. nih.gov

Inhibition of Phosphatidylcholine Biosynthesis

While the primary antimalarial action of this compound is the inhibition of choline transport, the compound also directly, albeit less potently, inhibits the enzymatic pathway responsible for synthesizing phosphatidylcholine (PC). nih.govresearchgate.net Specifically, this compound disrupts the de novo CDP-choline pathway, also known as the Kennedy pathway. nih.govresearchgate.net This pathway is the main route for PC synthesis in the parasite. nih.gov this compound has been shown to specifically prevent the incorporation of choline into its final product, PC, without affecting the synthesis of other major phospholipids (B1166683) like phosphatidylethanolamine (B1630911). nih.gov

Disruption of the De Novo CDP-Choline Pathway (Kennedy Pathway)

The Kennedy pathway consists of three sequential enzymatic steps to convert free choline into phosphatidylcholine. researchgate.net Research has demonstrated that this compound interacts with and inhibits all three enzymes in this pathway: Choline Kinase (CK), CTP:Phosphocholine (B91661) Cytidylyltransferase (CCT), and Choline/Ethanolamine (B43304) Phosphotransferase (CEPT). nih.gov

However, the concentrations of this compound required to inhibit these enzymes are significantly higher than those needed to block choline transport. nih.govresearchgate.net This suggests that enzymatic inhibition is a secondary mechanism of action. Nonetheless, this multi-targeted approach, where a single drug inhibits multiple steps within the same essential metabolic pathway, is considered advantageous as it may help to delay the emergence of drug-resistant parasite strains. nih.gov

Choline Kinase (CK) catalyzes the first committed step in the Kennedy pathway: the ATP-dependent phosphorylation of choline to produce phosphocholine. sigmaaldrich.com This reaction is vital for trapping choline within the parasite. This compound has been found to inhibit the activity of P. falciparum Choline Kinase (PfCK). nih.gov By impeding this initial step, the drug further contributes to the disruption of the entire PC biosynthesis chain. nih.gov

The second step is catalyzed by CTP:Phosphocholine Cytidylyltransferase (CCT), which is often the rate-limiting enzyme in the pathway. nih.govnih.gov CCT synthesizes CDP-choline from phosphocholine and CTP. wikipedia.org this compound also inhibits the function of P. falciparum CCT (PfCCT). nih.gov Interference at this regulatory point in the pathway represents another level of metabolic disruption caused by the compound. nih.gov

The final step in the Kennedy pathway is the transfer of the phosphocholine group from CDP-choline to diacylglycerol (DAG), a reaction catalyzed by Choline/Ethanolamine Phosphotransferase (CEPT) to yield the final product, phosphatidylcholine. nih.gov this compound has been shown to inhibit this terminal enzymatic step as well, directly preventing the formation of the essential membrane phospholipid. nih.gov

Table 2: Inhibition of Phosphatidylcholine Biosynthesis Enzymes by this compound
Enzyme TargetAbbreviationIC50 (µM)Reference
Choline KinasePfCK105 nih.gov
CTP:Phosphocholine CytidylyltransferasePfCCT32 nih.gov
Choline/Ethanolamine PhosphotransferasePfCEPT102 nih.gov

Specificity of Phosphatidylcholine Biosynthesis Inhibition

This compound, a bis-thiazolium choline analog, demonstrates a high degree of specificity in its antimalarial action by primarily targeting the de novo biosynthesis of phosphatidylcholine (PC) in Plasmodium falciparum. nih.gov This pathway, also known as the Kennedy pathway, is crucial for the parasite's survival, as PC is the most abundant phospholipid in its membranes, essential for the extensive membrane biogenesis required for its growth and multiplication within host erythrocytes. nih.govfrontiersin.orgbohrium.com The mechanism of this compound is considered specific because it potently disrupts PC synthesis without exerting a comparable immediate effect on the synthesis of other major phospholipids or nucleic acids at pharmacologically relevant concentrations. nih.gov

The primary mode of action involves the inhibition of choline transport into the parasite. nih.govresearchgate.net this compound competitively inhibits the parasite's choline carrier, effectively starving it of the essential precursor for PC synthesis. nih.govnih.gov This action is strongly supported by findings that the antimalarial activity of this compound can be antagonized by high concentrations of choline. nih.govresearchgate.net

Absence of Significant Effects on Phosphatidylethanolamine (PE) Synthesis

A key indicator of this compound's specificity is its lack of significant inhibitory activity against the synthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in parasite membranes. nih.govnih.gov Studies have shown that while this compound potently inhibits the incorporation of choline into PC, it does not similarly affect the incorporation of ethanolamine into PE. nih.gov

Research data indicates that no significant impact on ethanolamine incorporation is observed with this compound concentrations up to 10 µM. nih.gov The concentration required to inhibit PE synthesis by 50% (PE₅₀) was found to be greater than 1 mM across the ring, trophozoite, and schizont stages of the parasite's blood cycle, a concentration far exceeding that needed for effective antimalarial action. nih.gov This demonstrates a clear selectivity for the PC biosynthesis pathway over the PE pathway.

Differential Effects on Nucleic Acid (NA) Synthesis

Further evidence of this compound's targeted action is the differential effect it has on nucleic acid (NA) synthesis. While the compound can interfere with NA synthesis, it does so only at concentrations significantly higher than those required to inhibit PC synthesis. nih.gov The 50% inhibitory concentration (IC₅₀) for PC synthesis is in the nanomolar range, whereas the concentration needed to inhibit NA synthesis by 50% (NA₅₀) is 13- to 80-fold higher, typically ranging from 160 to 340 µM. nih.gov This wide therapeutic window underscores that the primary antimalarial effect is due to the specific disruption of phospholipid metabolism rather than a general cytotoxic effect on DNA and RNA replication. nih.gov

Comparative Inhibitory Activity of this compound

This table summarizes the differential effects of this compound on the biosynthesis of major macromolecules in P. falciparum, highlighting its specificity for the phosphatidylcholine pathway.

Metabolic PathwayKey PrecursorInhibitory EffectReported IC₅₀ / EC₅₀ ValuesReference
Phosphatidylcholine (PC) SynthesisCholineStrongly InhibitedPotent inhibition (IC₅₀ in nM range) nih.gov
Phosphatidylethanolamine (PE) SynthesisEthanolamineNo Significant EffectPE₅₀ > 1 mM nih.gov
Nucleic Acid (NA) SynthesisHypoxanthineInhibited at High ConcentrationsNA₅₀ = 160–340 µM (13- to 80-fold higher than for PC synthesis) nih.gov

Multi-Targeted Pharmacological Effects and Synergistic Mechanisms

The potent pharmacological profile of this compound is not solely reliant on a single point of inhibition. Instead, it derives from a multi-targeted mechanism that creates a synergistic effect, enhancing its efficacy and potentially delaying the development of drug resistance. nih.govnih.gov This dual mechanism of action involves both a primary attack on phospholipid metabolism and a secondary interaction within the parasite's digestive vacuole. nih.govresearchgate.net

Interaction with Heme and Hemoglobin Degradation Products within the Food Vacuole

During its intraerythrocytic stage, the malaria parasite digests large amounts of host cell hemoglobin within a specialized acidic organelle known as the food vacuole (or digestive vacuole). This process releases amino acids for parasite growth and a substantial amount of toxic free heme. nih.gov The parasite detoxifies this heme by converting it into an inert crystalline pigment called hemozoin. nih.gov This process is a known target for several antimalarial drugs, such as chloroquine. frontiersin.org

Synergistic Inhibition through Combined Molecular Interactions in Phospholipid Metabolism

The primary mechanism of this compound—the disruption of PC biosynthesis—is itself multifaceted. While the principal target appears to be the competitive inhibition of choline transport into the parasite, this compound also affects, albeit at much higher concentrations, each of the three enzymes of the Kennedy pathway: choline kinase (CK), CTP:phosphocholine cytidylyltransferase (CCT), and choline/ethanolamine phosphotransferase (CEPT). nih.gov

The concentrations required for 50% inhibition (IC₅₀) of these enzymes are in the millimolar range (1.5 mM for CK, 2.5 mM for CCT, and 4.2 mM for CEPT). nih.gov Although these concentrations are high, the massive accumulation of this compound within the parasite can lead to intracellular drug concentrations that approach these levels. nih.gov This ability to affect multiple steps within the same metabolic pathway—inhibiting both the entry of the initial substrate (choline) and the subsequent enzymatic conversions—results in a reinforced, synergistic inhibition of PC synthesis. nih.gov This multi-target effect within a single pathway contributes significantly to the potent antimalarial activity of this compound and is a key feature that could help mitigate the emergence of resistance. nih.gov

Enzymatic Inhibition within the Kennedy Pathway by this compound

This table details the 50% inhibitory concentrations (IC₅₀) of this compound against the key enzymes of the de novo phosphatidylcholine biosynthesis pathway in P. falciparum.

EnzymeAbbreviationRole in PathwayIC₅₀ (mM)Reference
Choline KinaseCKPhosphorylates choline to phosphocholine1.5 nih.gov
CTP:phosphocholine cytidylyltransferaseCCTConverts phosphocholine to CDP-choline2.5 nih.gov
Choline/ethanolamine phosphotransferaseCEPTTransfers phosphocholine to diacylglycerol to form PC4.2 nih.gov

Structure Activity Relationship Sar Studies and Rational Compound Design

Design Principles of Choline (B1196258) Analogues as Antimalarials

The foundational concept for Albitiazolium's design was to target the phospholipid metabolism of the Plasmodium parasite, a pathway crucial for its survival. nih.gov The parasite cannot synthesize choline on its own and relies on its host for this essential nutrient, which is a primary building block for phosphatidylcholine (PC), a major component of its cell membranes. nih.govnih.gov Interfering with the parasite's ability to transport and utilize choline presented a promising therapeutic strategy. nih.govnih.gov

Researchers rationally designed compounds that mimic the structure of choline to act as competitive inhibitors. nih.govnih.gov Early studies established a direct positive correlation between the ability of these choline analogues to inhibit parasite growth in culture and their capacity to specifically block the de novo biosynthesis of PC from choline within infected red blood cells. nih.govnih.gov This validated the approach, demonstrating that inhibiting the CDP-choline pathway could lead to potent antimalarial effects. nih.govresearchgate.net The antimalarial activity of this compound is strongly antagonized by choline, further highlighting the specific targeting of this metabolic pathway. nih.gov

Optimization of Bis-Quaternary Ammonium (B1175870) and Bis-Thiazolium Series

Initial screening of a library of choline and ethanolamine (B43304) analogues led to the establishment of crucial SARs that guided the optimization process. nih.gov This evolved from simple mono-quaternary ammonium (mono-QA) salts to more complex and potent bis-quaternary ammonium (bis-QA) and, ultimately, bis-thiazolium structures like this compound. nih.govnih.gov

The transition from mono-cationic to di-cationic structures proved to be a significant leap in potency. Bis-quaternary ammonium and bis-thiazolium salts consistently demonstrated higher antimalarial activity than their mono-cationic counterparts. nih.govnih.gov

Key structural features influencing activity include:

Dimerization of the Pharmacophore : Combining two active pharmacores into a single molecule, creating bis-cationic salts, dramatically increased efficacy. nih.gov Bis-thiazolium salts, in particular, exhibited IC₅₀ values in the low nanomolar range, far superior to monothiazoliums. nih.gov

The Linker Chain : In the bis-QA series, the length and nature of the alkyl chain connecting the two nitrogen atoms were critical. Increasing the lipophilicity of this linker by extending it from 5 to 21 methylene (B1212753) groups progressively improved antimalarial activity. nih.gov For the bis-thiazolium series, further refinement showed that incorporating a rigid aromatic group with two n-butyl chains as the linker led to optimal activity. nih.gov

Substituents on the Polar Head : Modifying the groups around the positively charged nitrogen atom also played a role. Increasing the steric hindrance and/or lipophilicity, for example, by replacing methyl groups with ethyl or propyl groups, was beneficial for potency in the QA series. nih.gov

Table 1: Impact of Structural Features on Antimalarial Activity
Compound ClassStructural FeatureObservationResulting Activity (IC₅₀ or ED₅₀)Reference
Quaternary Ammonium SaltsMono- vs. Bis-CationicBis-quaternary ammonium salts exhibited higher activity than monoammonium salts.IC₅₀ in the nanomolar to picomolar range for bis-QA salts. nih.gov
Bis-Quaternary Ammonium SaltsIntercationic Chain LengthActivity improved with >12 methylene groups in the linker.ED₅₀ values as low as 0.04 mg/kg in mice. nih.govnih.gov
Thiazolium SaltsMono- vs. Bis-CationicBis-thiazolium salts were shown to be much more potent than monothiazoliums.IC₅₀ values of 0.65 nM to 2.25 nM for lead bis-thiazolium compounds. nih.gov
Bis-Thiazolium SaltsLinker RigidityIncorporating an aryl moiety into the linker to create more rigid analogues maintained high activity.New leads selected for further development based on this design. nih.gov

SAR analyses revealed that the antimalarial potency of these choline analogues is strongly correlated with specific physicochemical properties. nih.gov The key structural descriptors identified were:

Electronegativity : A positive charge located on the nitrogen (or sulfur in the thiazolium ring) atom is an essential feature for activity. nih.gov The dicationic nature of the bis-QA and bis-thiazolium series appears crucial for their high potency.

Lipophilicity : There is a direct relationship between the lipophilicity of the compound and its antimalarial effect. Increasing the lipophilicity, either by elongating the alkyl chain linker in bis-QA salts or by adding bulkier alkyl substituents around the nitrogen atom, consistently improved activity. nih.gov

Prodrug Strategies for Modulating this compound Pharmacological Profile

While this compound and related bis-thiazolium salts are highly potent, their permanent positive charges result in low oral bioavailability, limiting their use for treating uncomplicated malaria. nih.govresearchgate.net To overcome this limitation, researchers developed various prodrugs—inactive precursors that are converted into the active drug within the body. researchgate.netactamedicamarisiensis.ro The primary goal was to create neutral molecules that could be more easily absorbed from the gastrointestinal tract before being transformed into the active dicationic this compound. researchgate.netnih.gov

One major prodrug strategy involved the creation of disulfide derivatives. nih.govacs.org These compounds were designed with the expectation that the disulfide bond would be enzymatically reduced in the body, releasing the active bis-thiazolium drug. nih.govresearchgate.net

A series of 15 different disulfide prodrugs were synthesized and evaluated. nih.govresearchgate.net To address the poor aqueous solubility of some of these lipophilic precursors, hydrophilic moieties were introduced onto the side chain, such as an amino acid residue (valine or lysine) or a phosphate (B84403) group. nih.govacs.orgresearchgate.net Most of these novel derivatives retained potent in vitro antimalarial activity against P. falciparum. nih.gov Notably, a cyclic disulfide prodrug demonstrated the most significant improvement in oral efficacy in mouse models when compared to the parent drug, this compound. nih.govresearchgate.net

Another successful prodrug approach involved masking the thiazolium charge with thioester, thiocarbonate, or thiocarbamate functional groups. researchgate.net These neutral bioprecursors are designed to be stable until they are acted upon by plasma esterases, which cleave the S-CO bond, triggering a reaction that regenerates the stable and active thiazolium ring. nih.gov

In one study, a series of 37 such prodrugs were synthesized and assessed. researchgate.net The synthesis was straightforward, involving a one-step reaction of the parent drug with an appropriate activated acyl group. researchgate.net This work yielded highly promising results, with 25 of the compounds exhibiting potent in vitro antimalarial activity against P. falciparum, with IC₅₀ values lower than 7 nM. researchgate.net This strategy proved effective in creating orally available precursors to the potent bis-thiazolium class of antimalarials. nih.gov

Table 2: Prodrug Strategies for this compound and its Analogues
Prodrug TypeDesign RationaleActivation MechanismKey FindingsReference
Disulfide ProdrugsCreate a reducible linker that regenerates the active drug in vivo.Enzymatic reduction of the disulfide bond.A cyclic disulfide prodrug showed the best improvement in oral efficacy. Solubility was enhanced by adding amino acid or phosphate groups. nih.govacs.orgresearchgate.net
Thioester ProdrugsMask the cationic charge with a neutral, esterase-labile group to improve absorption.Cleavage of the S-CO bond by plasma esterases.Many derivatives retained high potency (IC₅₀ < 7 nM). Showed potential for curing high parasitemia with oral administration. researchgate.netnih.gov
Thiocarbonate ProdrugsSimilar to thioesters, mask the charge with a neutral, esterase-labile group.Cleavage of the S-CO bond by plasma esterases.The TE3 prodrug completely cured P. cynomolgi infection in monkeys after oral administration. nih.gov
Thiocarbamate ProdrugsMask the charge with a neutral, esterase-labile group.Enzymatic cleavage.A series of 37 compounds including thioesters, thiocarbonates, and thiocarbamates were synthesized and evaluated. researchgate.net

Conjugation with Amino Acid Residues and Phosphate Groups for Solubility Enhancement

In the effort to optimize the physicochemical properties of this compound analogues, rational drug design has explored the conjugation with specific chemical moieties to improve aqueous solubility. This approach is critical for developing formulations that can achieve therapeutic concentrations. Strategies have included the derivatization of the core this compound structure with amino acid residues and phosphate groups, particularly in the context of creating prodrugs. researchgate.netnih.govresearchgate.net

The conjugation of bioactive molecules with amino acids is a well-established strategy in medicinal chemistry to enhance properties such as selectivity, stability, permeability, and solubility. mdpi.commdpi.com Amino acids are chosen because they are fundamental biological building blocks, and their diverse sidechains allow for significant structural modification. mdpi.com This approach can facilitate passage across cell membranes via amino acid transporters. mdpi.com Research into disulfide prodrugs of this compound has specifically involved the introduction of amino acid residues like valine or lysine (B10760008) onto the thiazolium side chain as a method to enhance the aqueous solubility of the derivatives. researchgate.netnih.govresearchgate.net

Similarly, the addition of a phosphate group is a common prodrug strategy used to increase the hydrophilicity and bioavailability of a parent drug. nih.gov The phosphate moiety significantly elevates aqueous solubility. nih.gov A key advantage of this approach is the prevalence of alkaline phosphatase (ALP) enzymes throughout the human body, which can efficiently cleave the phosphate monoester to release the active parent drug at the desired site of action. nih.gov This strategy has been specifically applied to this compound prodrugs, where a phosphate group was introduced to the thiazolium side chain to improve the solubility of the resulting compounds. researchgate.netnih.govresearchgate.net This modification converts the drug into a substrate for endogenous enzymes, leveraging natural metabolic processes to ensure the release of the active compound. nih.gov

Development and Application of Bifunctional Chemical Probes for Target Identification

To elucidate the mechanism of action and identify the specific molecular targets of this compound within the parasite, a chemical proteomics approach utilizing bifunctional chemical probes has been developed. nih.gov This strategy involves designing a molecule that is a close structural analogue of the drug but is also equipped with moieties that allow for photo-crosslinking and subsequent purification, a technique known as affinity-based protein profiling (AfBPP). This allows for the in-situ capture of drug-protein interactions within living parasites, providing a clear picture of the compound's targets in their native environment. nih.gov

Synthesis of Photoactivable and Taggable this compound Derivatives (e.g., UA1936)

A key example of a bifunctional probe for this compound is the derivative named UA1936. nih.gov The design of UA1936 was based on the core structure of this compound, which consists of two cationic thiazolium heads connected by a flexible hydrophobic spacer. researchgate.net To this core structure, two crucial functional groups were added to create the bifunctional probe:

A Photoactivable Moiety : A phenyl azido (B1232118) group was incorporated. researchgate.net This group is chemically inert until it is activated by UV light, at which point it forms a highly reactive nitrene that can covalently bond with nearby proteins, effectively "trapping" the target. nih.gov

A Taggable Handle : A benzyl (B1604629) azido group was also included to serve as a "clickable" function. researchgate.net This azide (B81097) group allows for the specific and efficient attachment of a reporter tag (like a fluorescent dye or biotin) via a bio-orthogonal click chemistry reaction, enabling the detection and isolation of the crosslinked protein-probe complexes. nih.gov

This chemical proteomic strategy was designed to identify the parasite proteins that are targeted by this compound during their native interaction in living parasites. nih.gov

Retention of Biological Activity in Probe Design

A fundamental requirement for a chemical probe used in target identification is that it must retain the biological activity of the parent drug. If the modifications made to create the probe significantly alter its activity, any identified targets may not be relevant to the mechanism of action of the original compound. acs.org

In the case of UA1936, its development was successful in this regard. Research demonstrated that the chemical modifications introduced to create the photoactivable and clickable functionalities did not compromise the intrinsic antimalarial activity of the bis-thiazolium core structure. nih.gov In vitro studies against the 3D7 strain of Plasmodium falciparum showed that UA1936 exhibited potent antimalarial activity that was highly comparable to the parent drug, this compound. nih.gov This conservation of activity validates UA1936 as a suitable and reliable probe for identifying the authentic biological targets of this compound in the parasite. nih.gov

Interactive Data Table: In Vitro Antimalarial Activity

The following table compares the half-maximal inhibitory concentration (IC₅₀) of this compound and its bifunctional probe derivative, UA1936, against Plasmodium falciparum. Lower values indicate higher potency.

CompoundIC₅₀ (nM) nih.gov
This compound4.2
UA19364.5

Preclinical Efficacy and Parasite Biology Investigations

In Vitro Antimalarial Activity against Plasmodium falciparum Strains

Albitiazolium exhibits powerful activity against the asexual blood stages of Plasmodium falciparum, the most virulent species causing malaria in humans. nih.govnih.gov The compound's efficacy is rooted in its ability to accumulate within infected red blood cells and disrupt essential metabolic pathways of the parasite. nih.govnih.gov

Concentration-Dependent Inhibition of Parasite Growth

The inhibitory effect of this compound on P. falciparum growth is concentration-dependent. It displays potent activity, with a reported 50% inhibitory concentration (IC₅₀) of 2.3 nM. nih.gov Studies have shown that this compound accumulates massively within P. falciparum-infected erythrocytes, reaching cellular accumulation ratios of up to 1,000. nih.gov This accumulation reaches a steady state after approximately 90 to 120 minutes of exposure. nih.gov This high and specific accumulation within infected cells is a key factor in its potent antimalarial effect, restricting its toxicity primarily to the parasites. nih.gov

Analysis of Stage-Specific Effects across Blood Cycle Stages (Ring, Trophozoite, Schizont)

This compound demonstrates efficacy across all asexual blood stages of the parasite's life cycle, including the ring, trophozoite, and schizont stages. nih.govmalariavaccine.orgcdc.gov Research indicates that the compound specifically inhibits the de novo synthesis of phosphatidylcholine (PC) from choline (B1196258) at all these stages. nih.gov While the compound is effective throughout the cycle, analysis of its accumulation reveals some stage-specific characteristics. A high-affinity accumulation component was identified that is restricted to the mature trophozoite and schizont stages and is likely associated with the parasite's food vacuole. nih.gov In addition, a high-capacity accumulation component is present throughout the entire blood cycle. nih.gov In vivo studies using the P. vinckei model, which provide insights into the speed of action, showed that this compound impaired parasite viability in less than six hours at the ring stage and in under three hours at the later trophozoite and schizont stages. nih.govresearchgate.net

Characterization of Choline Antagonism on Antimalarial Activity

The primary mechanism of this compound's antimalarial action is the competitive inhibition of choline transport into the parasite, which is a critical precursor for the synthesis of PC, a major component of parasite membranes. nih.govresearchgate.net This mechanism has been confirmed through choline antagonism studies. The antimalarial activity of this compound is strongly antagonized by the presence of choline. nih.govresearchgate.net

In isobologram analyses, which assess drug interactions, the combination of this compound and choline resulted in high Fractional Inhibitory Concentration (FIC₅₀) sums of 12.7 and 28.3 in two separate experiments, indicating a marked antagonistic relationship. nih.gov The antimalarial activity was observed to decrease by 28-fold when this compound was combined with 6 mM of choline. nih.gov Conversely, when combined with other phospholipid precursors like ethanolamine (B43304) and serine, the effect was additive, with FIC₅₀ sums below 1.7, demonstrating the specificity of this compound's interaction with the choline pathway. nih.gov

Table 1: Interaction of this compound with Phospholipid Precursors
CompoundInteraction TypeSum of FIC₅₀Reference
CholineMarked Antagonism12.7 - 28.3 nih.gov
EthanolamineAdditive<1.7 nih.gov
SerineAdditive<1.7 nih.gov

In Vivo Antimalarial Efficacy in Rodent Models

This compound has demonstrated potent in vivo efficacy in rodent models of malaria, which are crucial for evaluating the potential of antimalarial drug candidates before human trials. nih.govnih.gov

Reduction of Parasitemia in Plasmodium vinckei and Plasmodium berghei Infected Mice

Studies in mice infected with Plasmodium vinckei have shown that this compound effectively reduces parasitemia. nih.gov Pharmacokinetic and pharmacodynamic studies in P. vinckei-infected mice revealed that the drug rapidly and specifically accumulates to a high degree in infected erythrocytes. nih.govresearchgate.net While specific efficacy data for this compound against P. berghei is not detailed in the reviewed literature, P. berghei is a commonly used model for in vivo antimalarial testing. nih.govnih.govresearchgate.net The powerful activity observed in the P. vinckei model is a strong indicator of this compound's in vivo potential. nih.govnih.gov

Efficacy in Models of High Parasitemia

This compound has shown significant efficacy in rodent models with high levels of parasitemia, a key characteristic for a drug candidate intended to treat severe malaria. nih.govresearchgate.net In P. vinckei-infected mice with an initial parasitemia of 0.9%, treatment resulted in a decrease in parasitemia to 0.42% after 35 hours, compared to a rise to 13.8% in untreated control mice. nih.gov Even more strikingly, in a high parasitemia model starting at 8.9%, treatment induced a decrease in parasitemia beginning at 6 hours post-administration, reaching 2.4% by 35 hours, while parasitemia in the untreated group surged to 47.3%. nih.govresearchgate.net Some reports suggest that a single injection can be curative in cases of high parasitemia. researchgate.net

Table 2: Efficacy of this compound in P. vinckei Infected Mice
Initial Parasitemia (%)Parasitemia at 35h (Treated, %)Parasitemia at 35h (Untreated, %)Reference
0.90.4213.8 nih.gov
8.92.447.3 nih.govresearchgate.net

Comparative Analysis of Parasite Viability and Morphological Alterations In Vivo

In preclinical studies involving murine models infected with Plasmodium vinckei, the bis-thiazolium compound this compound demonstrated a significant and rapid impact on parasite viability. researchgate.net Investigations revealed that the drug's cytotoxic effects precede observable morphological changes within the parasite. researchgate.net While the viability of the parasites was compromised within a few hours of treatment, alterations to their physical structure were detected at a later time point. researchgate.net

This dissociation between the loss of viability and morphological damage highlights a key aspect of this compound's mechanism of action. The initial insult to the parasite, believed to be the disruption of phosphatidylcholine biosynthesis, is sufficient to render the parasite non-viable, even before the downstream effects manifest as visible structural changes. researchgate.netnih.govresearchgate.net

Further research has shown that this compound accumulates significantly within infected erythrocytes, with the majority being concentrated inside the intraerythrocytic parasite itself. researchgate.net This targeted accumulation is a rapid process, reaching a steady state in vitro in under two hours, and is associated with a swift and irreversible toxic effect on the parasite. researchgate.net The recycling of this compound from ruptured erythrocytes back into the plasma may also contribute to its sustained pharmacological activity in vivo. researchgate.net

Table 1: Comparative Timeline of this compound's Effects on P. vinckei In Vivo

ParameterTime to Onset (Ring Stage)Time to Onset (Late Stage)Reference
Impaired Parasite Viability< 6 hours< 3 hours researchgate.net
Morphological AlterationsDelayedDelayed researchgate.net

Preclinical Pharmacodynamic Characterization

Assessment of Rapid vs. Slow-Acting Antimalarial Properties

This compound has been characterized as a rapid-acting antimalarial agent based on in vivo studies. researchgate.net Its ability to quickly impair parasite viability distinguishes it from slower-acting compounds. This rapid onset of action is a crucial attribute for an antimalarial drug, as it can lead to faster parasite clearance and resolution of clinical symptoms.

The swift action of this compound is directly linked to its mechanism of inhibiting choline transport into the parasite, a process vital for the synthesis of phosphatidylcholine, a major component of the parasite's cell membranes. nih.govresearchgate.net By functioning as a choline analogue, this compound competitively inhibits this essential pathway, leading to a rapid cessation of parasite growth and replication. nih.gov The drug's potent and fast activity has been observed in both in vitro and in vivo models, underscoring its favorable pharmacodynamic properties. researchgate.net

Table 2: Pharmacodynamic Profile of this compound

Pharmacodynamic ParameterFindingReference
Onset of ActionRapid researchgate.net
Primary MechanismInhibition of choline transport and phosphatidylcholine biosynthesis nih.govresearchgate.net
Key CharacteristicInduces rapid loss of parasite viability researchgate.net

Development of Novel Viability Assays in Murine Models

To better characterize the pharmacodynamic properties of antimalarial compounds like this compound, a novel viability assay was established in a P. vinckei-infected mouse model. researchgate.net This assay was specifically designed to discriminate between fast- and slow-acting antimalarials by defining the timing of irreversible damage to the parasites following treatment. researchgate.net

The development of this assay was crucial for demonstrating the rapid activity of this compound. It allowed researchers to quantify the loss of parasite viability at early time points after drug administration, providing a more precise understanding of its speed of action than morphological assessments alone. researchgate.net This methodology has proven valuable for the preclinical evaluation of new antimalarial candidates, offering a refined tool to assess a key pharmacodynamic parameter.

Mechanisms of Drug Resistance and Strategies for Mitigation

Epigenetic Regulation of Albitiazolium Resistance

Unlike resistance mechanisms that arise from fixed genetic mutations in the parasite's DNA, resistance to this compound can develop through epigenetic changes. nih.gov These modifications alter gene expression without changing the underlying DNA sequence, allowing for a rapid and reversible adaptation to drug pressure. nih.govisglobal.org This phenomenon is of significant concern for drug development, as resistance can potentially emerge within the timeframe of a single infection. nih.gov

Role of clag3 Genes in Drug Entry and Resistance Development

The primary mechanism of resistance to this compound is the parasite's ability to block its entry into the infected red blood cell (erythrocyte). Research has demonstrated that this compound, a bis-thiazolium salt, requires the protein product of the clag3 genes to cross the infected erythrocyte's membrane. nih.govnih.gov These genes, specifically clag3.1 and clag3.2, are responsible for the activity of the plasmodial surface anion channel (PSAC). nih.govresearchgate.net This channel is crucial for the parasite, facilitating the uptake of essential nutrients and other solutes from the host's plasma. nih.govnih.gov

This compound exploits this parasite-induced permeability pathway to gain access to the interior of the infected cell, where it can then target the parasite itself. nih.govnih.gov Consequently, the expression of clag3 genes is a key determinant of the drug's efficacy. When parasites suppress the expression of these genes, the formation or function of the PSAC is severely compromised. This effectively closes the door on this compound, preventing it from reaching its intracellular targets and rendering the parasite resistant. nih.govnih.gov Studies have confirmed that parasite lines with experimentally silenced clag3 genes exhibit significantly increased 50% inhibitory concentration (IC₅₀) values for this compound, confirming the essential role of CLAG3 in mediating its antimalarial activity. nih.gov

Intrinsic Parasite Mechanisms Modulating Drug Susceptibility

While entry into the infected erythrocyte via the CLAG3-dependent PSAC is the first critical step, it is not the final one. Once inside the host cell, this compound must then cross the parasite's own plasma membrane to exert its effect. This process is governed by intrinsic parasite transport systems that can modulate the drug's ultimate bioavailability and efficacy.

Biochemical studies have shown that this compound is transported into the parasite by a poly-specific cation transporter. nih.gov This transporter is also responsible for the uptake of choline (B1196258), an essential precursor for the synthesis of phosphatidylcholine (PC), a major component of parasite membranes. This compound acts as a competitive inhibitor of choline entry via this transporter, marking the first step in its multi-faceted mechanism of action. nih.gov

Furthermore, the accumulation of this compound within the parasite is a massive and complex process. nih.govbohrium.com It is not a simple diffusion but an energy-dependent process that results in cellular accumulation ratios of up to 1,000-fold. nih.govbohrium.com This accumulation appears to have at least two distinct components:

A high-affinity component: This is observed in the mature stages of the parasite's life cycle and is likely associated with drug accumulation in the parasite's food vacuole. nih.govbohrium.com

A high-capacity component: This component is present throughout the parasite's blood-stage cycle and is not related to the food vacuole. nih.govbohrium.com

Strategies for Delaying Emergence of Drug Resistance

The rapid, epigenetic nature of this compound resistance necessitates proactive strategies to mitigate its emergence and preserve the compound's therapeutic utility.

Leveraging this compound's Multi-Targeting Mechanism

A key advantage of this compound is its dual mechanism of action, which is thought to delay the development of resistance. nih.govbohrium.com While the primary mode of action is the inhibition of choline transport into the parasite, this is not its only effect. nih.gov The pharmacological response to this compound also involves molecular interactions with the three downstream enzymes of the de novo PC biosynthesis pathway. nih.gov

Table 2: Multi-Target Action of this compound on the Phosphatidylcholine (PC) Biosynthesis Pathway
Target StepMechanismImpactReference
Choline TransportCompetitive inhibition of choline uptake by the parasite's cation transporter.Primary mechanism of action; starves the parasite of essential PC precursor. nih.gov
Choline KinaseInhibition of the first enzyme in the PC pathway.Secondary mechanism; affects multiple downstream steps, increasing the barrier to resistance. nih.gov
Phosphocholine (B91661) CytidylyltransferaseInhibition of the second enzyme in the PC pathway.
CholinephosphotransferaseInhibition of the final enzyme in the PC pathway.

To overcome a multi-targeting drug, a parasite would need to develop multiple, simultaneous resistance mechanisms—one for each target—which is a far less probable event than developing resistance to a single-target agent. nih.gov This inherent property of this compound is a crucial strategy for slowing the emergence of resistant parasites.

Rational Design of New Compounds to Overcome Resistance

Given that the primary resistance mechanism involves blocking drug entry, a rational strategy is to design new compounds that can bypass this blockade. nih.gov Rational drug design can be employed to create new this compound analogs or entirely new chemical scaffolds with two key objectives:

Bypassing CLAG3-Mediated Entry: New compounds could be designed to be more lipophilic or to utilize different host or parasite transporters for entry, thus circumventing the need for a functional PSAC. This would render the epigenetic silencing of clag3 an ineffective resistance strategy. nih.gov

Enhancing Potency Against Intracellular Targets: By optimizing the chemical structure to more potently inhibit the intracellular targets (the choline transporter and PC biosynthesis enzymes), it may be possible to achieve efficacy even with reduced intracellular drug concentrations.

This approach would involve understanding the structure-activity relationships of this compound to identify the chemical moieties responsible for transport and those responsible for target inhibition. By modifying the former while preserving or enhancing the latter, it may be possible to develop next-generation compounds that are less susceptible to the known resistance mechanism. nih.govimperial.ac.uk

Broader Research Implications and Future Directions in Antimalarial Discovery

Albitiazolium's Contribution to the Antimalarial Drug Discovery Pipeline

This compound represents a significant addition to the antimalarial drug development pipeline, primarily because it belongs to a novel class of compounds—choline (B1196258) analogues—with a distinct mechanism of action. nih.gov The urgent need for new antimalarials is driven by the emergence and spread of parasite resistance to existing drugs, including artemisinin-based combination therapies (ACTs). nih.govnih.gov this compound's progression into Phase II clinical trials underscores its potential as a treatment for severe malaria, addressing a critical need in malaria therapy. nih.govbohrium.com

Its primary mechanism involves the inhibition of choline transport into the Plasmodium parasite, which is essential for the de novo synthesis of phosphatidylcholine (PC), a crucial component for membrane biogenesis during the parasite's rapid growth and proliferation. nih.govnih.gov This mode of action is different from that of established antimalarials, making it a valuable candidate for combination therapies and for treating drug-resistant strains. nih.govwikipedia.org The development pipeline for blood-stage malaria treatments includes other novel candidates like cipargamin (B606699) (KAE609) and ganaplacide (KAF156), and this compound's unique target provides a complementary strategy. nih.govnih.gov Furthermore, its ability to rapidly kill parasites at both ring and late stages, as demonstrated in Plasmodium vinckei-infected mice, highlights its favorable pharmacodynamic properties. nih.gov

The journey of this compound through the development pipeline, managed by product development partnerships (PDPs) that bridge the gap between public research and private industry, serves as a model for advancing novel compounds for diseases that disproportionately affect low-income countries. nih.govmmv.org

Table 1: Research Profile of this compound
AttributeDescriptionSource
Compound ClassBis-thiazolium Choline Analogue nih.gov
Primary MechanismCompetitive inhibition of choline transport into the parasite nih.gov
Target PathwayDe novo phosphatidylcholine (PC) biosynthesis nih.govnih.gov
Development StagePhase II clinical trials for severe malaria nih.govnih.gov
Key Pharmacological FeatureRapid and high accumulation in infected erythrocytes; in vivo recycling extends its effect bohrium.comnih.gov

Potential for Discovery of Novel Antimalarial Targets Based on this compound's Mechanism

The study of this compound has opened new avenues for identifying and validating novel antimalarial targets. Its primary action on choline transport highlights a critical metabolic pathway—phospholipid synthesis—as a druggable target. bohrium.comnih.gov While the inhibition of choline entry into the parasite is considered its main mechanism, research indicates that this compound also affects, albeit at higher concentrations, the three enzymes responsible for the de novo synthesis of PC. nih.gov This multi-target effect within a single metabolic pathway may contribute to its potent activity and could delay the development of resistance. nih.gov

To this end, chemical proteomics approaches have been employed. Using a bifunctional analogue of this compound, researchers have identified several parasite proteins that interact with the compound in situ. nih.gov These studies have implicated proteins involved not only in "phospholipid metabolism" but also in "vesicle-mediated transport" and general "transport," providing a shortlist of promising new targets for further investigation. nih.govnih.gov This approach moves beyond identifying a single target to understanding the broader cellular processes disrupted by the drug, offering a more holistic view for future drug design. nih.gov

Table 2: Protein Clusters Identified as Potential this compound Interactors via Chemical Proteomics
Biological Process ClusterImplication for Antimalarial DiscoverySource
Phospholipid MetabolismConfirms the primary pathway and may reveal novel regulatory enzymes or transporters within it. nih.gov
Vesicle-Mediated TransportSuggests disruption of intracellular trafficking, essential for parasite development and protein export. This represents a novel area for therapeutic intervention. nih.gov
TransportPoints to broader effects on nutrient and ion channels beyond the specific choline transporter, offering alternative targets. nih.gov

Advancements in Chemical Biology Tools and Methodologies for Parasitology Research

The investigation of this compound's non-covalent interactions with its targets has spurred the development of sophisticated chemical biology tools applicable to parasitology. nih.gov A significant challenge in drug discovery is identifying the specific molecular targets of compounds discovered through phenotypic screening, especially for non-covalent inhibitors. nih.gov

To overcome this, researchers designed and synthesized UA1936, a bifunctional probe based on the this compound scaffold. nih.gov This probe incorporates two key chemical handles:

A photo-crosslinking group (a phenyl azido (B1232118) moiety) that, upon UV irradiation, covalently links the probe to its interacting proteins in situ. nih.gov

A clickable tag (an alkylazido group) that allows for the subsequent enrichment and identification of the tagged proteins using click chemistry. nih.gov

This chemical proteomics strategy proved successful, as the UA1936 probe retained its antimalarial activity and was used to capture and identify eleven potential protein targets inside living parasites. nih.govnih.gov This methodology represents a powerful advancement for studying drug-protein interactions in their native cellular environment and is particularly valuable for the broader field of parasitology, where genetic manipulation can be challenging. nih.govnih.gov It provides a template for the target deconvolution of other non-covalent bioactive compounds, accelerating the identification of novel mechanisms of action. researchgate.net

Development of Next-Generation Choline Analogues with Enhanced Research Profiles

The success of this compound has established choline transport and metabolism as a valid target, encouraging the development of next-generation choline analogues. The design of derivatives like the bifunctional probe UA1936 demonstrates a key direction: modifying the core scaffold to create tools for research. nih.gov Future analogues could be designed with enhanced properties for specific purposes.

One area of development could focus on improving the pharmacokinetic profile or overcoming potential resistance mechanisms. Another promising avenue is the development of analogues for imaging purposes. For instance, in cancer research, choline analogues have been labeled with radioisotopes (e.g., [18F]fluoromethyl-[1,2-2H4]choline, or [18F]D4-FCH) for use in Positron Emission Tomography (PET) to visualize tumors, which have altered choline metabolism. mdpi.com A similar approach could be adapted for malaria research to create probes for non-invasively studying parasite metabolism, drug distribution, and the physiological effects of inhibiting the choline pathway in real-time within a living host. Developing analogues with deuteration or fluorination could also enhance metabolic stability, a strategy that has proven effective in other fields. mdpi.com

Refinement of In Vitro and In Vivo Models for Predictive Efficacy Research

The preclinical evaluation of this compound has both benefited from and contributed to the refinement of models for assessing antimalarial efficacy. Standardized in vitro assays using continuous cultures of P. falciparum are essential for initial screening and for studying mechanisms, such as demonstrating that the antimalarial activity of this compound is strongly antagonized by high concentrations of choline. nih.govajpp.in

For in vivo assessment, murine models have been indispensable. mdpi.com Studies in P. vinckei-infected mice were crucial for characterizing this compound's potent and rapid parasiticidal activity and its unique pharmacokinetic properties, such as its extensive accumulation in infected red blood cells and subsequent recycling into the plasma. nih.gov This research also led to the establishment of a new viability assay that can discriminate between fast- and slow-acting antimalarials, showing that this compound impairs parasite viability much faster than it affects parasite morphology. nih.gov This finding is critical for screening new drug candidates, as it highlights that morphology alone is not a sufficient indicator of rapid drug action.

Future research will continue to rely on increasingly sophisticated models. Humanized mouse models, such as the SCID huMouse model which supports the growth of human P. falciparum parasites, offer a more predictive platform for preclinical evaluation before moving to human trials. mdpi.comnih.gov The development of 3D in vitro models and the use of stem cell-derived erythrocytes are also emerging as advanced platforms to better mimic the human infection environment and to study species like P. vivax that are difficult to culture. nih.govresearchgate.net

Q & A

Q. What biochemical pathways does Albitiazolium target in Plasmodium falciparum, and how is this determined experimentally?

this compound inhibits the novel phosphatidylcholine (PC) synthesis pathway in P. falciparum by blocking choline utilization, a critical step in parasite membrane biogenesis. Researchers use radioactive choline labeling to track PC synthesis rates and enzyme inhibition assays to quantify this compound’s effect on key enzymes like choline kinase. Competition assays with exogenous choline demonstrate its antagonistic effect on this compound’s antimalarial activity, confirming choline metabolism as the primary target .

Q. What experimental models are used to study this compound’s transport into infected erythrocytes?

Studies employ purified mature P. falciparum-infected erythrocytes treated with [¹⁴C]-Albitiazolium to measure uptake kinetics. Transport mechanisms are dissected using inhibitors like furosemide (to block sodium pump/NPP pathways) and comparative assays in normal vs. infected erythrocytes. These experiments reveal that this compound enters infected cells via a saturable, NPP-dependent process, unlike passive diffusion in normal cells .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s entry mechanisms into host cells be systematically addressed?

Contradictions in transport mechanisms (e.g., saturable vs. non-saturable uptake) are resolved through multi-condition transport assays (varying ionic gradients, inhibitor concentrations) and genetic validation (e.g., NPP knockout parasites). Mathematical modeling of uptake kinetics further distinguishes saturable (carrier-mediated) and non-saturable (diffusion) components. For example, furosemide-sensitive NPP pathways account for >80% of this compound uptake in infected erythrocytes, while residual uptake is attributed to membrane leakage .

Q. What integrated approaches combine biochemical and omics data to map this compound’s metabolic impacts?

Multi-omics strategies include:

  • Lipidomic profiling : Quantifies PC depletion and compensatory phospholipid synthesis (e.g., phosphatidylethanolamine).
  • Transcriptomic analysis : Identifies downregulation of choline transporter (PfCHT1) and upregulation of salvage pathway genes.
  • CRISPR-Cas9 validation : Confirms essentiality of PC synthesis enzymes (e.g., choline kinase) via gene knockout. These methods correlate PC depletion with parasite arrest in the trophozoite stage and highlight metabolic vulnerabilities .

Q. How do researchers design dose-response experiments to differentiate this compound’s parasiticidal vs. static effects?

Time-course assays with synchronized parasites are conducted at varying this compound concentrations (e.g., 0.1–100 nM). Parasite viability is assessed via:

  • DNA quantification : Using [³H]-hypoxanthine incorporation.
  • Morphological staging : Microscopy to detect developmental arrest.
  • Recovery assays : Removing the drug to test reversibility of growth inhibition. A biphasic dose-response curve (IC₅₀ = 2 nM for growth arrest; IC₉₀ = 20 nM for lethality) indicates concentration-dependent parasiticidal effects .

Methodological Best Practices

  • For replication : Include raw data on uptake kinetics (e.g., Km/Vmax values) and enzyme inhibition constants in supplementary materials .
  • For contradiction analysis : Use orthogonal methods (e.g., genetic knockouts + pharmacological inhibition) to validate transport pathways .
  • For omics integration : Deposit lipidomic/transcriptomic datasets in public repositories (e.g., MetaboLights, GEO) with detailed metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albitiazolium
Reactant of Route 2
Albitiazolium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.